3,3-Dimethylpentan-1-ol

Description

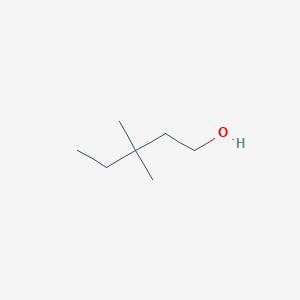

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDHMBHPLKHMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400975 | |

| Record name | 3,3-dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-94-9 | |

| Record name | 3,3-dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,3 Dimethylpentan 1 Ol

Strategic Approaches to Carbon Skeleton Construction

The creation of the 3,3-dimethylpentan-1-ol backbone can be achieved through several strategic disconnections. These approaches primarily involve forming key carbon-carbon or carbon-oxygen bonds using well-established and novel reaction pathways.

Grignard Reagent-Mediated Syntheses from Appropriate Precursors

Grignard reactions are a powerful tool for carbon-carbon bond formation and are well-suited for synthesizing sterically hindered alcohols. masterorganicchemistry.comyoutube.com The synthesis of this compound can be effectively achieved by the reaction of a neopentylmagnesium halide Grignard reagent with formaldehyde (B43269). google.com

The process begins with the formation of the Grignard reagent, typically neopentylmagnesium chloride or bromide, by reacting the corresponding neopentyl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comadichemistry.com The subsequent step involves the nucleophilic addition of this Grignard reagent to formaldehyde. google.com The carbon atom of the neopentyl group, which is nucleophilic due to the carbon-magnesium bond, attacks the electrophilic carbonyl carbon of formaldehyde. youtube.com This addition forms an alkoxide intermediate, which upon acidic workup (hydrolysis), yields the final product, this compound. google.comlibretexts.org

A patented method describes the preparation of 3,3-dimethyl-1-butanol (B44104) (a close analog) where neopentyl magnesium chloride is prepared and then reacted with dry formaldehyde gas, keeping the temperature below 30°C. google.com After the reaction is complete, hydrolysis, extraction, and distillation are used to isolate the final alcohol product. google.com The use of THF as a solvent can enhance the stability of the Grignard reagent compared to diethyl ether.

| Parameter | Condition | Reference |

| Grignard Precursor | Chloro neopentane (B1206597) | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Initiator | Ethyl bromide | google.com |

| Electrophile | Formaldehyde (gas) | google.com |

| Reaction Temperature | < 30°C | google.com |

| Final Step | Hydrolysis, Extraction, Distillation | google.com |

Catalytic Hydrogenation of Carbonyl Functionalities

Catalytic hydrogenation offers a direct route to alcohols from corresponding carbonyl compounds like aldehydes and carboxylic acids. organicchemistrydata.org This method is often preferred for industrial-scale synthesis due to its efficiency and the use of heterogeneous catalysts that can be recycled. organicchemistrydata.orgchimia.ch

The reduction of 3,3-dimethylpentanal (B2968654) to this compound can be accomplished using hydrogen gas (H₂) with a metal catalyst. Commonly used catalysts for such transformations include palladium on carbon (Pd/C), platinum (Pt), rhodium (Rh), and nickel (Ni). organicchemistrydata.org The reaction involves the addition of hydrogen across the carbonyl double bond. While highly effective, controlling the reaction conditions is crucial to prevent over-reduction to the corresponding alkane, 3,3-dimethylpentane (B146829).

Alternatively, the parent carboxylic acid, 3,3-dimethylpentanoic acid, or its esters can be reduced to this compound. askfilo.com While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective on a lab scale, catalytic hydrogenation is also a viable, though often more demanding, pathway for acid reduction. smolecule.com Recent advancements have focused on developing more environmentally benign reduction methods. For instance, a method for reducing various carboxylic acids to alcohols using sodium borohydride (B1222165) in an aqueous ethanol (B145695) medium has been developed, offering a safer alternative to hydride reagents like LiAlH₄. orgsyn.org

| Starting Material | Reagent/Catalyst | Product | Reference |

| 3,3-Dimethylpentanal | H₂ / Pd/C | This compound | |

| 3,3-Dimethylpentanoic Acid | LiAlH₄ or NaBH₄ | This compound | orgsyn.org |

| 3,3-Dimethyl-1-pentene (B1360116) | 1. Borane-THF 2. H₂O₂, NaOH | This compound |

Another related hydrogenation approach involves the hydroboration-oxidation of 3,3-dimethyl-1-pentene. This two-step process achieves an anti-Markovnikov addition of water across the double bond, selectively yielding the primary alcohol, this compound, with high regioselectivity (>90%).

Nucleophilic Substitution Pathways for Alcohol Formation

The formation of this compound can also be achieved through nucleophilic substitution reactions, where a leaving group on the pentyl chain is replaced by a hydroxyl group. A straightforward example is the hydrolysis of a 1-halo-3,3-dimethylpentane, such as 1-bromo- or 1-chloro-3,3-dimethylpentane. This SN2-type reaction involves a hydroxide (B78521) ion (from a source like sodium hydroxide) acting as the nucleophile to displace the halide ion.

A process for preparing the related compound 3,3-dimethylbutanol involves the hydrolysis of 1-halo-3,3-dimethylbutane. google.com Similarly, the synthesis of this compound can be envisioned from 1-halo-3,3-dimethylpentane. The hydroxyl group of this compound itself can undergo substitution reactions, highlighting the reversible nature of this pathway under certain conditions.

The development of ruthenium catalysts has enabled the enantioselective alkylation of phosphines via nucleophilic substitution, demonstrating advanced control over substitution pathways. acs.org For instance, the reaction of a phosphine (B1218219) with 1,5-dibromo-3,3-dimethylpentane (B1610793) using a chiral ruthenium catalyst afforded the P-stereogenic diphosphine with high enantiomeric excess. acs.org While this example leads to a phosphine, the underlying principle of using advanced catalytic systems to control nucleophilic substitution on a dimethylpentane framework is highly relevant.

Alkylation Reactions on Branched Alcohol Scaffolds

Building the this compound skeleton can also be approached by performing alkylation reactions on smaller, pre-existing branched structures. This strategy involves the formation of a carbon-carbon bond by adding an alkyl group to a suitable substrate.

One conceptual pathway involves the alkylation of a precursor derived from a smaller branched alcohol. For example, starting with a derivative of tert-amyl alcohol (2-methyl-2-butanol), one could envision a multi-step sequence involving functional group manipulation and subsequent alkylation to introduce the remaining two carbons of the ethyl group at the C3 position. However, direct alkylation at the tertiary carbon center is challenging due to steric hindrance.

A more plausible industrial process involves the reaction of isobutylene (B52900) and ethylene (B1197577) in a mineral acid medium, such as sulfuric acid. google.comgoogleapis.com This process forms a 3,3-dimethylbutyl ester, which is then hydrolyzed to produce 3,3-dimethylbutanol. google.com By analogy, using propene instead of ethylene could potentially lead to the 3,3-dimethylpentyl skeleton. The control of reaction conditions is critical to minimize the formation of by-products from side reactions like polymerization and other alkylation events. google.com

Stereoselective Synthesis of this compound and its Enantiomeric Forms

Stereoselective synthesis is a critical area of organic chemistry focused on the selective formation of a single stereoisomer of a product.

Development and Application of Chiral Catalyst Systems for Asymmetric Induction

The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist in enantiomeric forms, and the concept of stereoselective synthesis to produce distinct enantiomers is not applicable to this specific compound.

However, the principles of asymmetric synthesis are highly relevant for creating chiral derivatives or analogs starting from or related to the 3,3-dimethylpentane framework. Research in this area focuses on using chiral catalysts to induce asymmetry in reactions involving prochiral substrates. For instance, the asymmetric alkylation of aldehydes using dialkylzinc reagents can be catalyzed by chiral amino alcohols to produce enantiomerically enriched secondary alcohols. acs.orgacs.org A well-studied example is the synthesis of (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol, a chiral amino alcohol catalyst, which is prepared via classical resolution of the racemate. acs.orgacs.org

Furthermore, chiral ruthenium complexes have been developed for the asymmetric transfer hydrogenation of ketones and for the enantioselective alkylation of phosphines. organicchemistrydata.orgacs.org These catalyst systems demonstrate how a chiral metallic environment can control the stereochemical outcome of a reaction, a principle that could be applied to reactions of prochiral precursors to synthesize chiral analogs of this compound. rsc.org

Diastereoselective and Enantioselective Transformations

The synthesis of specific stereoisomers of chiral alcohols is crucial in pharmaceutical and materials science. While detailed studies focusing exclusively on the diastereoselective and enantioselective synthesis of this compound are not extensively documented in publicly available research, the principles can be applied from methodologies developed for structurally similar molecules. Such transformations aim to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer from a prochiral precursor.

Enantioselective Synthesis: An enantioselective approach could involve the asymmetric reduction of a corresponding ketone, 3,3-dimethylpentan-1-al. The use of chiral reducing agents or catalysts ensures that the hydride is delivered preferentially to one face of the carbonyl group, leading to an excess of one enantiomer. For instance, asymmetric reductions using catalysts like those derived from ruthenium-BINAP complexes have proven effective for a range of ketones, although specific application to this substrate would require empirical validation. acs.org Another established method is the asymmetric addition of organometallic reagents to aldehydes, where a chiral ligand directs the stereochemical outcome. acs.orgacs.org

Diastereoselective Synthesis: Diastereoselective reactions are relevant when a new stereocenter is created in a molecule that already contains one or more stereocenters. For an acyclic molecule like this compound, this would apply to derivatives with additional chiral centers. Methodologies such as substrate-controlled additions to carbonyls or alkenes, where the existing stereocenter directs the approach of a reagent, are common. For example, the synthesis of related complex alcohols has been achieved with high diastereoselectivity through reactions like the Mukaiyama aldol (B89426) reaction or intramolecular cyclizations on carefully designed acyclic precursors. arkat-usa.orguva.es Research on the stereospecific synthesis of erythro-5-benzyloxy-2,3-dimethylpentan-1-ol demonstrates the use of 1,2-syn-hydrogenation to control diastereoselectivity, a technique potentially adaptable to precursors of substituted this compound. researchgate.netresearchgate.net

Kinetic Resolution and Classical Resolution Techniques for Racemates

When a racemic mixture of an alcohol is produced, resolution techniques are employed to separate the enantiomers.

Kinetic Resolution: Kinetic resolution operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. This difference allows for the separation of the faster-reacting enantiomer (which is consumed to form a new product) from the slower-reacting, unreacted enantiomer. A highly effective method for alcohols is lipase-catalyzed acylation. Enzymes like Candida antarctica Lipase B (CALB) are known to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net This technique has been successfully applied to resolve a wide variety of chiral alcohols. researchgate.net Another approach is dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single desired enantiomer.

Classical Resolution: Classical resolution involves converting the enantiomers of the racemic alcohol into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. acs.orgunibo.it For alcohols, this is typically achieved by first converting the alcohol to a derivative, such as a hemiphthalate ester, which possesses a carboxylic acid group. This acidic derivative can then be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form diastereomeric salts. After separation by crystallization, the desired enantiomer of the alcohol is regenerated by hydrolyzing the ester. unibo.it A successful example with a related structure, 1-piperidino-3,3-dimethylbutan-2-ol, involved the use of di-p-toluoyl-D-tartaric acid (DTTA) to form diastereomeric salts that were separated by crystallization, demonstrating a robust and scalable method. acs.orgacs.org

| Resolution Technique | Principle | Common Reagents/Catalysts | Potential Outcome for this compound |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. | Lipases (e.g., CALB), Chiral Acylation Catalysts. researchgate.net | Separation of one enantiomer with high enantiomeric purity (e.g., >95% ee). |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Lipase plus a racemization catalyst (e.g., a ruthenium complex). | Theoretical conversion of the entire racemate into a single enantiomer. |

| Classical Resolution | Conversion of enantiomers into separable diastereomeric salts. | Chiral resolving agents like Di-p-toluoyl-D-tartaric acid (DTTA) or dibenzoyl-D-tartaric acid. acs.orgacs.org | Isolation of both enantiomers in high purity after crystallization and hydrolysis. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using less hazardous materials.

Implementation of Environmentally Benign Catalytic Processes

A key goal of green chemistry is the replacement of stoichiometric reagents, which are consumed in the reaction, with catalytic alternatives that can facilitate the transformation in small quantities and can often be recycled.

Catalytic Hydrogenation: Traditional reductions of precursors like 3,3-dimethylpentanoic acid often use stoichiometric metal hydrides such as lithium aluminum hydride (LiAlH₄). A greener alternative is the catalytic hydrogenation of the carboxylic acid or its corresponding ester using catalysts like palladium on carbon (Pd/C) under hydrogen pressure. This process generates water as the only stoichiometric byproduct.

Catalytic Oxidation: The oxidation of this compound to its corresponding aldehyde or ketone is classically performed with stoichiometric and toxic heavy-metal oxidants like chromium trioxide (CrO₃). Environmentally benign methods utilize catalytic systems with clean terminal oxidants. Examples include using non-heme iron complexes with hydrogen peroxide (H₂O₂) or catalytic 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with sodium hypochlorite. google.commdpi.com

Solid Acid Catalysts: Many syntheses involve steps that require acid catalysis. Replacing liquid acids like sulfuric acid with solid, recyclable acid catalysts such as zeolites or functionalized resins can simplify workup procedures, minimize corrosive waste streams, and allow for catalyst reuse, which is particularly beneficial in large-scale continuous processes. sci-hub.se

Evaluation of Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of how many atoms from the starting materials are incorporated into the desired final product. A higher atom economy signifies a more efficient and less wasteful process.

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Reaction efficiency is a practical measure that includes the chemical yield, reaction time, and energy consumption. An ideal synthesis maximizes both atom economy and reaction efficiency.

Let's compare two potential routes to this compound:

Grignard Synthesis: Reaction of ethyl magnesium bromide with 1-chloro-2,2-dimethylpropane.

Equation: C₂H₅MgBr + ClCH₂C(CH₃)₂CH₃ → CH₃CH₂C(CH₃)₂CH₂CH₂OH (after hydrolysis) + MgBrCl

This route suffers from poor atom economy due to the formation of magnesium halide salts as byproducts.

Hydroboration-Oxidation: Reaction of 3,3-dimethyl-1-pentene with borane (B79455), followed by oxidation.

Equation (simplified): C₇H₁₄ + ½(BH₃)₂ → (C₇H₁₅)BH₂ → Oxidation (H₂O₂, NaOH) → C₇H₁₆O + Borate salts

While seemingly complex, the key C-O bond is formed via addition, which can lead to higher atom economy than substitution/elimination pathways, though the borane reagents and subsequent oxidation step generate significant waste.

A more atom-economical (though not directly feasible) ideal would be the direct anti-Markovnikov hydration of 3,3-dimethyl-1-pentene, which would have a 100% atom economy.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Typical Yield |

| Grignard Synthesis | Ethylmagnesium bromide, 1-chloro-2,2-dimethylpropane | This compound | MgBrCl | Low | Moderate |

| Hydroboration-Oxidation | 3,3-Dimethyl-1-pentene, Borane (BH₃), H₂O₂, NaOH | This compound | Borate salts, Water | Moderate | High |

| Catalytic Hydrogenation of Ester | Methyl 3,3-dimethylpentanoate, H₂ | This compound | Methanol (B129727) | High | High |

Waste Minimization Strategies in Industrial Synthesis

Minimizing waste is a cornerstone of sustainable industrial chemistry, encompassing not just byproducts but also solvents, energy, and catalyst materials.

Catalyst Recycling: The use of heterogeneous catalysts (solid catalysts in a liquid or gas phase reaction) or catalysts immobilized on a solid support simplifies their separation from the reaction mixture and allows for their recovery and reuse over multiple cycles, reducing costs and waste.

Solvent Selection and Reduction: Industrial processes are increasingly moving away from hazardous chlorinated solvents like dichloromethane (B109758) towards safer, more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. orgsyn.org Furthermore, designing processes that require less solvent or operate under solvent-free conditions significantly reduces waste.

Process Intensification: Techniques like reactive distillation can improve efficiency and reduce waste. google.com In this approach, the reaction and purification occur in the same unit. For instance, in an ester hydrolysis to produce an alcohol, continuously distilling the alcohol product as it forms can drive the reaction equilibrium toward completion, increasing the yield and minimizing the need for downstream separation steps. google.com

Byproduct Valorization: Instead of treating reaction byproducts as waste for disposal, strategies can be developed to convert them into useful materials. For example, in some large-scale processes, alkane byproducts might be repurposed as fuel additives, adding value and contributing to a circular economy model.

Elucidation of Reaction Mechanisms and Chemical Transformations of 3,3 Dimethylpentan 1 Ol

Oxidative Pathways and Functional Group Interconversions

The oxidation of primary alcohols like 3,3-dimethylpentan-1-ol can yield either aldehydes or carboxylic acids, depending on the chosen oxidizing agent and reaction conditions. libretexts.org

Mechanistic Studies of Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of this compound to its corresponding aldehyde, 3,3-dimethylpentanal (B2968654), requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. studymind.co.ukmasterorganicchemistry.com Conversely, strong oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid, 3,3-dimethylpentanoic acid. masterorganicchemistry.compearson.com

The mechanism for oxidation often involves the formation of an intermediate ester, such as a chromate (B82759) ester when using chromium-based reagents. numberanalytics.com This is followed by an elimination step to form the carbon-oxygen double bond. masterorganicchemistry.com For example, with Pyridinium Chlorochromate (PCC), the alcohol's oxygen attacks the chromium, and after a proton transfer, a base removes a proton from the carbon adjacent to the oxygen, leading to the formation of the aldehyde and a reduced chromium species. masterorganicchemistry.comorganicchemistrytutor.com

In TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations, the actual oxidizing species is the oxoammonium ion (TEMPO+), which is generated from TEMPO by a co-oxidant. windows.netnih.gov This oxoammonium ion then oxidizes the alcohol to the aldehyde, resulting in the formation of a hydroxylamine (B1172632) that is re-oxidized to complete the catalytic cycle. windows.net The oxidation of the aldehyde to a carboxylic acid can also occur, often via its hydrate (B1144303) form in the presence of water. windows.net

Influence of Oxidizing Agents and Reaction Conditions on Product Distribution

The choice of oxidizing agent is critical in determining whether the oxidation of this compound stops at the aldehyde or proceeds to the carboxylic acid.

Mild Oxidizing Agents for Aldehyde Synthesis: Reagents like Pyridinium Chlorochromate (PCC) and Dess-Martin periodinane (DMP) are known for their ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. masterorganicchemistry.comchemistrysteps.comnumberanalytics.comwikipedia.org These reactions are typically carried out in anhydrous (water-free) conditions to prevent the formation of the aldehyde hydrate, which is more readily oxidized. wikipedia.org

Strong Oxidizing Agents for Carboxylic Acid Synthesis: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from sodium or potassium dichromate and sulfuric acid), will oxidize primary alcohols to carboxylic acids. studymind.co.ukpearson.comwikipedia.org These reactions are often performed in aqueous solutions. wikipedia.org

The reaction conditions, including the solvent, temperature, and presence of water, also play a significant role. For instance, TEMPO-based systems can be tuned to favor either the aldehyde or the carboxylic acid. Copper/TEMPO systems tend to produce aldehydes, while iron(III) nitrate/TEMPO systems can yield carboxylic acids. nih.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 3,3-Dimethylpentanal | Mild Oxidation |

| This compound | Dess-Martin Periodinane (DMP) | 3,3-Dimethylpentanal | Mild Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 3,3-Dimethylpentanoic Acid | Strong Oxidation |

| This compound | Chromic Acid (H₂CrO₄) | 3,3-Dimethylpentanoic Acid | Strong Oxidation |

| This compound | TEMPO/NaOCl | 3,3-Dimethylpentanal or 3,3-Dimethylpentanoic Acid | Controlled Oxidation |

Reductive Transformations of this compound

The reduction of this compound primarily involves the conversion of the hydroxyl group to a hydrogen atom, yielding the corresponding alkane.

Conversion to Corresponding Alkane Analogues

The direct reduction of an alcohol to an alkane is generally not feasible because the hydroxyl group is a poor leaving group. libretexts.org Therefore, a two-step process is typically employed. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. libretexts.orgchem-station.com The resulting intermediate is then reduced to the alkane, 3,3-dimethylpentane (B146829). chem-station.com

Mechanistic Investigations of Various Reducing Agent Applications

A common method for reducing primary alcohols involves converting the alcohol to a tosylate ester by reacting it with tosyl chloride in the presence of a base like pyridine (B92270). libretexts.org The tosylate group is an excellent leaving group and can be displaced by a hydride ion (H-) from a strong reducing agent like lithium aluminum hydride (LiAlH4) in a nucleophilic substitution reaction (SN2). libretexts.orgchem-station.com This results in the formation of the alkane.

Alternatively, the alcohol can first be converted to an alkyl halide, which is then reduced. For instance, reaction with phosphorus tribromide (PBr3) would yield 1-bromo-3,3-dimethylpentane, which can subsequently be reduced to 3,3-dimethylpentane. chem-station.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by various nucleophiles. As the hydroxyl group itself is a poor leaving group, it must first be activated. chemistrysteps.com

A common strategy is to protonate the alcohol using a strong acid, which converts the -OH group into a much better leaving group, water (H2O). chemistrysteps.commasterorganicchemistry.com The subsequent substitution can then proceed via an SN2 mechanism for primary alcohols like this compound. chemistrysteps.commasterorganicchemistry.com For example, reaction with hydrogen bromide (HBr) would lead to the formation of 1-bromo-3,3-dimethylpentane. masterorganicchemistry.com

Another effective method for converting primary alcohols to alkyl halides involves the use of reagents like thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination. libretexts.orgchemistrysteps.com These reagents work well for primary and secondary alcohols and typically proceed through an SN2 mechanism, which involves the formation of an intermediate that activates the hydroxyl group, followed by backside attack by the halide ion. chemistrysteps.combyjus.comwikipedia.org For instance, the reaction of this compound with SOCl2 in the presence of pyridine would yield 1-chloro-3,3-dimethylpentane. chemistrysteps.comorgosolver.com The use of pyridine helps to ensure an SN2 pathway. masterorganicchemistry.com

Table 2: Nucleophilic Substitution Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | HBr | 1-Bromo-3,3-dimethylpentane | Nucleophilic Substitution (SN2) |

| This compound | SOCl₂, pyridine | 1-Chloro-3,3-dimethylpentane | Nucleophilic Substitution (SN2) |

| This compound | PBr₃ | 1-Bromo-3,3-dimethylpentane | Nucleophilic Substitution (SN2) |

| This compound | 1. TsCl, pyridine 2. LiAlH₄ | 3,3-Dimethylpentane | Reduction via Tosylate |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,3 Dimethylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a detailed map of atomic connectivity can be constructed for 3,3-dimethylpentan-1-ol.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals reveals the relative number of protons in each environment. High-resolution spectra also exhibit spin-spin coupling, where the magnetic field of a proton influences its neighbors, causing signal splitting that provides information about adjacent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons. docbrown.info The ¹³C NMR spectrum complements this by showing the number of different carbon environments. docbrown.info Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.5 (t) | ~60 |

| C2 (-CH₂-) | ~1.4 (t) | ~45 |

| C3 (-C(CH₃)₂-) | - | ~35 |

| C4 (-CH₂CH₃) | ~1.3 (q) | ~30 |

| C5 (-CH₃) | ~0.8 (t) | ~8 |

| C3-CH₃ | ~0.8 (s) | ~25 |

| -OH | Variable | - |

| Note: Predicted values are based on empirical data and computational models. Actual chemical shifts can vary based on solvent and experimental conditions. (t=triplet, q=quartet, s=singlet) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To further resolve the structure and connectivity, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the protons on C1 and C2, and between the protons on C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms and protons. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com For instance, an HMBC experiment would show correlations between the protons of the methyl groups at C3 and carbons C2, C3, and C4, solidifying the placement of the gem-dimethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for complex stereochemical analysis, NOESY can provide information about the spatial proximity of protons. In this compound, it could confirm the proximity of the methyl protons to other protons in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Identification of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds. su.se

O-H Stretch: A prominent, broad band in the IR spectrum, typically around 3350 cm⁻¹, is characteristic of the O-H stretching vibration in a hydrogen-bonded primary alcohol.

C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. su.se

C-O Stretch: The stretching vibration of the C-O single bond appears in the fingerprint region, typically around 1050-1150 cm⁻¹.

CH₂, CH₃ Bending: Bending vibrations for methyl and methylene groups are observed at approximately 1470 cm⁻¹ and 1385 cm⁻¹. su.se

Table 2: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | ~3350 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| CH₂/CH₃ Bend | ~1470, ~1385 | Medium |

| C-O Stretch | ~1050-1150 | Medium-Strong |

Studies of Hydrogen Bonding Networks in Condensed Phases

In its liquid and solid states, this compound molecules associate through hydrogen bonding. The primary hydroxyl group allows for the formation of linear hydrogen-bonded chains or oligomers (dimers, trimers). This intermolecular interaction is a key factor influencing the compound's physical properties. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of the various hydrogen-bonding environments present in the condensed phase. Studies on related branched alcohols have shown that the specific nature and strength of these hydrogen-bonding networks can be investigated by analyzing the shifts and shapes of the O-H vibrational bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments. The fragmentation pattern is often predictable and serves as a molecular fingerprint.

For this compound (molar mass 116.20 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺) at m/z 116. nih.gov However, the molecular ion of primary alcohols is often weak or absent. The fragmentation pattern would be dominated by characteristic losses:

Loss of water (M-18): A peak at m/z 98 would correspond to the loss of a water molecule.

Alpha-cleavage: Cleavage of the C1-C2 bond would result in a stable oxonium ion at m/z 31 ([CH₂OH]⁺).

Cleavage of the alkyl chain: Fragmentation of the pentyl chain would lead to a series of alkyl carbocations. A significant peak would be expected at m/z 57, corresponding to the stable tertiary butyl cation, [C(CH₃)₃]⁺, formed by cleavage of the C2-C3 bond.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 98 | [M - H₂O]⁺ |

| 87 | [M - C₂H₅]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 31 | [CH₂OH]⁺ |

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatography is indispensable for analyzing this compound, particularly for separating it from reaction byproducts or matrix components, assessing its purity, and performing quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. mdpi.com In this method, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase within the GC column. Polar columns, such as those with a wax-based stationary phase (e.g., DB-WAX), are often recommended for separating alcohols.

As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each component, allowing for positive identification by comparing the spectrum to reference libraries like the National Institute of Standards and Technology (NIST) database. ekb.eg The retention time from the GC and the mass spectrum from the MS provide two independent points of confirmation. This technique is highly effective for assessing the purity of this compound and identifying any impurities present in the sample. epa.gov

Table 2: Typical GC-MS Parameters for Alcohol Analysis

| Parameter | Description |

|---|---|

| GC System | Shimadzu QP2010 system or equivalent |

| Column | Elite-1 fused silica (B1680970) capillary column (or similar polar column like DB-WAX) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., start at 40°C, ramp to 280°C) |

| MS Detector | Electron Ionization (EI), typically at 70 eV |

| MS Data | Comparison with NIST library for identification |

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique, though its direct application to a small, volatile, and non-UV-absorbing compound like this compound presents challenges. mdpi.comadvancechemjournal.com Unlike GC, HPLC separates components in a liquid mobile phase. anjs.edu.iq For underivatized alcohols, separation can be achieved on a reverse-phase column (e.g., C18) using a polar mobile phase, such as a water/acetonitrile or water/methanol (B129727) gradient. nih.gov

Since this compound lacks a chromophore, standard UV-Vis detectors would not be effective. Instead, a universal detector like a Refractive Index (RI) detector is required. nih.gov However, RI detection offers limited sensitivity. To enhance sensitivity and selectivity, pre-column derivatization can be employed. pan.olsztyn.pl In this approach, the alcohol's hydroxyl group is reacted with a labeling agent to attach a UV-absorbing or fluorescent tag. This allows for trace-level quantification using highly sensitive UV or fluorescence detectors.

For applications requiring a high-purity sample of this compound, such as for use as an analytical standard or for detailed structural elucidation, advanced preparative chromatography techniques are essential. teledynelabs.comchemistryworld.com

Preparative Gas Chromatography (Prep-GC): This technique is an upscaled version of analytical GC designed to isolate and collect pure fractions of volatile compounds. researchgate.netnih.gov Larger sample volumes are injected onto a high-capacity column. As the separated components elute, they are directed to a collection system, allowing for the recovery of milligrams to grams of the purified target compound. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com It offers advantages over both GC and HPLC for certain applications. SFC can provide faster separations than HPLC and is suitable for compounds that are not sufficiently volatile or are thermally labile for GC. shimadzu.com The use of CO2 as the mobile phase simplifies sample recovery, as the CO2 becomes a gas at atmospheric pressure and evaporates, leaving the purified compound behind. shimadzu.com

X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule. numberanalytics.com However, this technique requires the sample to be in the form of a well-ordered single crystal. Since this compound is a liquid at ambient temperatures, it cannot be analyzed directly.

To overcome this limitation, the compound must first be converted into a solid, crystalline derivative. This can be achieved by reacting the hydroxyl group with a suitable reagent to form a molecule that crystallizes more readily. Examples of such derivatization strategies for alcohols include the formation of:

Xanthates: Reaction with carbon disulfide and an alkyl halide can produce solid xanthate derivatives suitable for crystallographic analysis. acs.org

Esters or Urethanes: Reaction with aromatic acids (e.g., p-nitrobenzoic acid) or isocyanates can yield stable, crystalline esters or urethanes.

Coordination Complexes: The alcohol can act as a ligand in a metal complex, which may then be crystallized. nih.gov

Once a suitable crystalline derivative is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, from which the precise positions of all atoms, bond lengths, and bond angles can be determined with unparalleled accuracy. researchgate.net This provides an unambiguous confirmation of the molecular structure in the solid state.

Inelastic Incoherent Neutron Scattering (IINS) for Investigating Molecular Dynamics and Vibrational Modes

Inelastic Incoherent Neutron Scattering (IINS) is a powerful, yet specialized, spectroscopic technique that provides unique insights into the structure and dynamics of materials at the atomic and molecular level. Unlike light-based spectroscopies, IINS relies on the scattering of neutrons by atomic nuclei. The large incoherent scattering cross-section of hydrogen makes this technique particularly sensitive to the motions of hydrogen atoms within a molecule. Consequently, IINS is exceptionally well-suited for studying the rich and complex dynamics of hydrogen-bearing organic compounds such as this compound.

The fundamental principle of IINS involves bombarding a sample with a beam of neutrons of a known energy and momentum. mpg.de When a neutron interacts with a nucleus in the sample, it can exchange energy and momentum with it. mpg.de This exchange can excite or de-excite vibrational and rotational modes within the molecule. By analyzing the energy lost or gained by the scattered neutrons, a vibrational spectrum, often presented as the neutron-weighted density of states, can be constructed. mpg.de This spectrum provides a comprehensive picture of the molecular motions.

Detailed research findings on the application of IINS to branched-chain alcohols, such as isomers of butanol and heptanol (B41253), have demonstrated its utility in elucidating complex molecular dynamics. aip.orgaip.orgresearchgate.netresearchgate.net For instance, IINS studies on dimethyl butanols have successfully characterized the vibrational density of states in different solid phases, revealing the influence of molecular structure on the solid-state polymorphism. researchgate.netresearchgate.net These studies have also been instrumental in identifying the so-called "Boson peak" in the glassy state of these materials, which is related to collective, low-energy excitations. researchgate.netresearchgate.net Furthermore, investigations into the dynamics of various heptanol isomers have shed light on the interplay between intramolecular conformation and intermolecular hydrogen-bonding networks. aip.orgaip.orgnih.govruc.dk

Table 1: Postulated Vibrational Modes for this compound Observable by IINS

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | ~3300 | Stretching of the hydroxyl group, often broadened due to hydrogen bonding. libretexts.orglibretexts.org |

| C-H Stretch | 2880 - 2940 | Stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. docbrown.info |

| CH₂/CH₃ Deformation | 1365 - 1480 | Bending and scissoring motions of the alkyl hydrogen atoms. docbrown.info |

| C-O Stretch | 1050 - 1150 | Stretching of the carbon-oxygen bond of the primary alcohol. spectroscopyonline.com |

| C-C Skeletal Vibrations | 790 - 1175 | Stretching and bending of the carbon-carbon backbone, including contributions from the C-(CH₃)₂ group. docbrown.info |

| OH Torsion | ~650 | Out-of-plane bending or twisting of the hydroxyl group. spectroscopyonline.com |

| CH₃ Torsion | < 300 | Rotational motion of the methyl groups around the C-C bond. |

Table 2: Potential Molecular Dynamics Investigations of this compound using IINS

| Dynamic Process | Description | Relevant Information from IINS |

| Methyl Group Rotation | Torsional oscillations and rotational jumps of the two methyl groups attached to the quaternary carbon and the terminal methyl group of the ethyl substituent. | The energy and intensity of the methyl torsion peaks provide information on the rotational barrier height, which is sensitive to the local steric environment. |

| Ethyl Group Dynamics | Segmental motion of the ethyl group attached to the quaternary carbon. | Analysis of quasi-elastic neutron scattering (QENS) can quantify the geometry and timescale of this localized motion. |

| Hydrogen Bond Dynamics | The formation, breaking, and rearrangement of intermolecular hydrogen bonds involving the hydroxyl group. | Changes in the O-H torsional and stretching bands with temperature and pressure can elucidate the strength and nature of hydrogen bonding. nih.gov |

| Whole Molecule Reorientation | Isotropic or anisotropic rotational diffusion of the entire molecule in the liquid or plastic crystalline phases. | QENS analysis can provide characteristic relaxation times and diffusion coefficients for the overall molecular tumbling. |

| Solid-State Polymorphism | Investigation of different crystalline or amorphous solid phases. | The vibrational density of states obtained from IINS is highly sensitive to the local structure and can be used to distinguish between different polymorphs. researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Studies of 3,3 Dimethylpentan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the molecule's properties, which arise from its electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3,3-dimethylpentan-1-ol, DFT calculations, often employing basis sets like 6-311G**, are used to determine its most stable three-dimensional arrangement, a process known as geometry optimization. These calculations also provide the electronic energy of the molecule. For similar branched alcohols, DFT has been used to compare the energies of different conformers, such as trans and gauche forms. icm.edu.pl

The steric hindrance caused by the gem-dimethyl group at the C3 position significantly influences the molecule's geometry and stability. The optimized geometry is the foundation for further calculations of other molecular properties.

Table 1: Calculated Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 116.20 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational methods can predict the spectroscopic signatures of this compound, which are essential for its identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For the related compound 3,3-dimethylpentane (B146829), three distinct proton environments are predicted, which aligns with experimental high-resolution NMR spectra. docbrown.info For this compound, more complex spectra are expected due to the influence of the hydroxyl group.

IR Spectroscopy: DFT calculations can model the vibrational frequencies of the molecule, which correspond to peaks in its infrared (IR) spectrum. Key predicted absorptions for alcohols include a broad O-H stretching band around 3300 cm⁻¹ and C-O stretching vibrations between 1050 and 1150 cm⁻¹. For the similar 3,3-dimethylpentane, strong C-H stretching and deformation vibrations are observed. docbrown.info

Raman Spectroscopy: Complementary to IR spectroscopy, Raman spectra can also be predicted, providing further information about the molecule's vibrational modes.

Reaction Pathway Energetics, Transition State Characterization, and Mechanistic Insights

Quantum chemical calculations are instrumental in studying the reactivity of this compound. By modeling reaction pathways, chemists can understand the mechanisms of reactions such as oxidation or substitution.

For instance, DFT can be used to calculate the Gibbs free energy changes (ΔG) for the oxidation of the primary alcohol to an aldehyde or a carboxylic acid, which helps in predicting the feasibility of the reaction. Furthermore, the transition state structures and their corresponding activation energies for these reactions can be determined, offering a detailed understanding of the reaction kinetics. The steric hindrance from the 3,3-dimethyl group is expected to play a significant role in the accessibility of the hydroxyl group and thus influence reaction rates.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment.

Analysis of Conformational Isomers and Rotational Barriers

Due to the presence of rotatable single bonds, this compound can exist in various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For similar branched alcohols, computational studies have shown that different conformers can have energy differences of 1 to 3 kcal/mol. The rotation around the C-C bonds, particularly those near the bulky dimethyl group, will have specific rotational barriers that dictate the conformational preferences of the molecule.

Studies on Hydrogen Bonding and Solvent Interactions

The hydroxyl group in this compound allows it to act as both a hydrogen bond donor and acceptor. nih.gov MD simulations are particularly useful for studying the intermolecular hydrogen bonding networks that form in the liquid state. These interactions are crucial in determining the physical properties of the alcohol, such as its boiling point and solubility. pearson.com

Simulations can also model the behavior of this compound in different solvents. By including explicit solvent molecules in the simulation box, it is possible to study the solvation process and the specific interactions between the alcohol and solvent molecules. Continuum models can also be employed to account for solvent effects on reaction pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. conicet.gov.ar These models are founded on the principle that the structure of a molecule dictates its properties and activities. By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and an observed property, QSAR/QSPR models can predict the behavior of new or untested compounds. conicet.gov.ar

For branched alcohols like this compound, QSPR models are particularly useful for predicting properties that are challenging or time-consuming to measure experimentally. These can include physical properties such as boiling point and density, as well as properties relevant to environmental fate and transport, such as adsorption coefficients. kashanu.ac.irresearchgate.netkashanu.ac.ir The development of robust QSPR models relies on the careful selection of a dataset of compounds with known properties, the calculation of relevant molecular descriptors, and the application of statistical methods to build and validate the predictive model. conicet.gov.ar

Application of Substructural Molecular Fragments (SMF) for Property Prediction

One effective approach in QSPR modeling is the use of Substructural Molecular Fragments (SMF). This method involves breaking down a molecule's structure into a collection of predefined fragments and then using the frequency of these fragments to predict a given property. kashanu.ac.irsid.irresearchgate.net The SMF method is advantageous due to the simplicity of its descriptors and their straightforward interpretation. kashanu.ac.irresearchgate.net

A notable application of the SMF method was demonstrated in a study to predict the adsorption capacity of 150 aliphatic alcohols onto activated carbon. kashanu.ac.irresearchgate.netkashanu.ac.ir This study included this compound in its dataset. The QSPR model was developed using multilinear regression (MLR) analysis, which correlated the adsorption capacity (Qe) with a set of 15 substructural molecular fragments. kashanu.ac.irresearchgate.netsid.ir The model was established through a six-step process:

Input of molecular structures.

Geometry optimization using a semi-empirical (AM1) method.

Computation of substructural molecular fragments.

Selection of the most relevant molecular fragments.

Generation of the model using MLRA.

Statistical validation of the model. kashanu.ac.ir

The final predictive model showed a high correlation between the predicted and experimental adsorption capacities, indicating the utility of the SMF approach for this class of compounds. kashanu.ac.irresearchgate.netsid.ir The experimental adsorption capacity for this compound was reported in this study.

| Compound Name | CAS Number | Molecular Formula | Experimental Adsorption Capacity (gr/100grC) |

| This compound | 19264-94-9 | C7H16O | 37.44 |

This interactive table provides data from a QSPR study on the adsorption of aliphatic alcohols. kashanu.ac.ir

Development of Predictive Models for Chemical Reactivity and Biological Activity

Predictive models for the chemical reactivity of branched alcohols like this compound are crucial for understanding their behavior in various chemical processes, from industrial synthesis to combustion. These models often rely on detailed kinetic modeling and theoretical calculations to predict reaction pathways and product distributions. acs.orgnih.gov

For instance, in the context of alcohol coupling reactions, such as the Guerbet reaction, predictive models have been developed to understand the formation of larger, more complex alcohols. acs.org These models can predict the distribution of linear and branched products based on reaction conditions. The mechanism often involves the aldol (B89426) condensation of aldehydes formed from the initial alcohol. The degree of branching in the final products is influenced by the structure of the intermediate aldehydes and their deprotonation energies. acs.org

In the field of combustion, kinetic models are developed to predict the reactivity of alcohols as biofuels. These models are built using a reaction class approach, where kinetic parameters are determined from experimental and theoretical studies. nih.gov For alcohols, the models consider both alkane-like and alcohol-specific reaction pathways. The presence of the hydroxyl group significantly influences bond dissociation energies and opens up unique reaction channels compared to their alkane counterparts. nih.gov While many detailed models focus on smaller or linear alcohols, the rate rules and reaction classes developed can be extended to predict the combustion behavior of more complex branched alcohols. nih.gov

The biological activity of branched alcohols can also be predicted using modeling approaches. For example, the target lipid model (TLM) has been applied to predict the aquatic toxicity of branched alcohol ethoxylates. exxonmobilchemical.com This model assumes that the toxicity is due to the non-specific narcosis mechanism, where the chemical accumulates in the lipid membranes of aquatic organisms. The TLM has shown good agreement with experimental acute toxicity data for these compounds. exxonmobilchemical.com

Machine Learning and Artificial Intelligence Approaches in the Chemical Space of Branched Alcohols

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for exploring the vast chemical space of molecules, including branched alcohols. nih.gov These approaches can identify complex patterns in large datasets and build predictive models for a wide range of properties and activities. nih.gov

ML models have been successfully used to predict the outcomes of chemical reactions. For example, a model was developed to predict the products of catalytic reactions of linear and branched alcohols on gold surfaces. arxiv.org By representing molecules in a "chemical space," the ML model could map reactants to products with high accuracy, in some cases outperforming chemical intuition. arxiv.org Such models can significantly accelerate the discovery of new catalysts and reaction pathways by reducing the number of required experiments. arxiv.org

Data science and machine learning techniques have also been integrated to guide the exploration of substrate scope in chemical reactions. In one study, a diverse set of aryl bromides for a cross-coupling reaction with alcohol-derived radicals was selected using a combination of DFT featurization, dimensionality reduction, and hierarchical clustering. acs.org This systematic approach allows for a more comprehensive understanding of reaction limitations and can reveal potential functional group incompatibilities. acs.org

Applications of 3,3 Dimethylpentan 1 Ol in Organic Synthesis and Chemical Processes

Role as a Solvent in Diverse Organic Reactions

Due to its ability to dissolve a broad range of organic compounds, 3,3-dimethylpentan-1-ol can be employed as a solvent in specific chemical reactions. Its branched alkyl structure and hydroxyl group allow it to serve as a polar, protic solvent.

An example of its application as a solvent is in the preparation of lithium alkoxides. In a process to produce clear, colorless solutions of branched lithium alkoxides, this compound is listed among the branched alkyl alcohols that can be reacted with lithium metal in a polar reaction solvent like tetrahydrofuran (B95107). google.com

Furthermore, in the synthesis of pharmacologically relevant molecules, this compound has been used as a component of the reaction mixture. For instance, in a procedure for preparing prodrugs of phosphonamide nucleotide analogues, this compound was a reactant in a mixture heated with a solution of hydrogen chloride in 1,4-dioxane. google.com

Utilization as a Key Synthetic Intermediate and Building Block

The reactivity of the hydroxyl group, combined with the specific steric and electronic properties conferred by its dimethylpentyl structure, makes this compound a useful synthetic intermediate.

This compound and its derivatives have been investigated for their potential in the development of new therapeutic agents. Research has indicated that derivatives of this alcohol are being explored for their therapeutic properties in drug synthesis. For example, some derivatives have demonstrated potential in the management of cholesterol and other metabolic disorders.

Specific examples of its use as a precursor in pharmaceutical synthesis can be found in patent literature. In the development of prodrugs of phosphonamide nucleotide analogues, this compound is used as a starting material in a multi-step synthesis. google.com It is also mentioned in the context of creating fungicidal mono-, bi-, and tri-cycloheteroalkyl amides, highlighting its role as a building block for agrochemicals. google.com

The compound is utilized in the fragrance and flavor industry due to its specific odor profile. It is mentioned in patent literature as a component in cooling sensation agent compositions, which are used in a variety of consumer products. google.com

In addition to sensory applications, this compound serves as an intermediate in the production of industrial additives. For instance, it is used as a precursor for the synthesis of plasticizers, which are essential additives in polymer production. The adsorption capability of this compound onto activated carbon has also been studied, which is relevant for its use and removal in industrial wastewater treatment processes. kashanu.ac.irresearchgate.net

Catalytic Transformations Involving this compound as Substrate or Ligand

This compound can participate in various catalytic reactions, either as a substrate that undergoes transformation or as a component of a more complex ligand system.

As a primary alcohol, this compound can be oxidized to form the corresponding aldehyde, 3,3-dimethylpentanal (B2968654), or further to 3,3-dimethylpentanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions. Conversely, the reduction of this compound, for example with lithium aluminum hydride (LiAlH₄), yields the alkane 3,3-dimethylpentane (B146829).

The synthesis of this compound itself can be achieved via the catalytic hydrogenation of precursors like 3,3-dimethylpent-2-ene using palladium-based catalysts.

The dehydration of this compound is another important catalytic transformation. Acid-catalyzed dehydration, for instance using sulfuric acid, can lead to the formation of alkenes. More sophisticated catalysts, such as bismuth(III) triflate (Bi(OTf)₃·xH₂O), have been shown to be highly effective for the dehydration of tertiary alcohols and can also be applied to primary and secondary alcohols, typically yielding a mixture of alkene isomers. nih.gov The reaction conditions, particularly the solvent, can influence the outcome of such reactions. nih.gov

Table 1: Examples of Catalytic Transformations of this compound

| Transformation | Reagents/Catalyst | Product |

|---|---|---|

| Oxidation | KMnO₄ / H⁺ | 3,3-Dimethylpentanal / 3,3-Dimethylpentanoic acid |

| Reduction | LiAlH₄ | 3,3-Dimethylpentane |

| Dehydration | H₂SO₄ / Heat | Alkenes (e.g., 3,3-Dimethyl-1-pentene) |

| Dehydration | Bi(OTf)₃·xH₂O | Alkenes |

| Substitution | SOCl₂ | 1-Chloro-3,3-dimethylpentane |

| Substitution | PBr₃ | 1-Bromo-3,3-dimethylpentane |

Asymmetric catalysis often relies on chiral ligands to induce enantioselectivity in chemical reactions. These ligands typically possess specific structural features that create a chiral environment around a metal catalyst. While alcohols can be precursors for various types of ligands, a review of available scientific literature and patent databases does not indicate that this compound has been specifically investigated or utilized as a parent structure for the development of chiral ligands for asymmetric catalysis. Research in this area tends to focus on more rigid and stereochemically defined scaffolds.

Metabolic Pathways and Biological Interactions of 3,3 Dimethylpentan 1 Ol

In Vitro and In Vivo Metabolic Biotransformation Studies

The metabolism of branched-chain aliphatic alcohols is largely dictated by the structural arrangement of their carbon skeleton, particularly the position and number of methyl groups. inchem.org These features influence the rate and pathway of their biotransformation.

While specific metabolic studies on 3,3-Dimethylpentan-1-ol are not extensively documented in the available literature, its metabolic fate can be predicted based on the established pathways for primary alcohols and branched-chain structures. inchem.org Alcohols are typically oxidized sequentially to their corresponding aldehydes and then to carboxylic acids. inchem.org This process is catalyzed by dehydrogenase enzymes.

For this compound, the anticipated metabolic pathway would involve its initial oxidation to 3,3-dimethylpentanal (B2968654). This intermediate aldehyde would then undergo further oxidation to form 3,3-dimethylpentanoic acid. inchem.org The presence of two methyl groups on the third carbon (the β-position relative to the eventual carboxyl group) creates a quaternary carbon center, which poses a significant steric hindrance. This structure is expected to prevent the acid metabolite from undergoing β-oxidation, a common pathway for fatty acid breakdown. inchem.org Consequently, the primary acid metabolite may be eliminated through alternative pathways, such as conjugation with glucuronic acid, before excretion. inchem.org

Table 1: Proposed Metabolic Pathway of this compound

| Step | Precursor | Enzyme Class (Probable) | Metabolite |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase | 3,3-Dimethylpentanal |

| 2 | 3,3-Dimethylpentanal | Aldehyde Dehydrogenase | 3,3-Dimethylpentanoic Acid |

This table is based on generalized metabolic pathways for branched-chain alcohols and is predictive for this compound.

The metabolism of branched-chain alcohols is highly dependent on the position of the alkyl substituents. inchem.org A comparison with other branched alcohols provides insight into the likely biotransformation of this compound.

For instance, alcohols with branching at the α-carbon (e.g., 2-methylvaleric acid) can undergo β-oxidation in the longer carbon chain. inchem.org In contrast, the gem-dimethyl group at the β-position of the eventual carboxylic acid metabolite of this compound sterically hinders the enzymes required for β-oxidation. This is a key differentiating factor. Studies on analogous compounds like 2-ethylhexanoic acid show that bulky substituents can lead to metabolism via ω- and (ω-1)-oxidation to form more polar metabolites that can be excreted. inchem.org A recent study on the metabolism of 16 different parabens (esters which are hydrolyzed to an alcohol and 4-hydroxybenzoic acid) in liver and skin models found that the structure of the alcohol group, including its chain length and branching, significantly influenced the rate and type of metabolism. nih.gov

A study on the structural analog 3,3-dimethyl-1-butanol (B44104) (DMB) in mice identified its host-derived metabolite, 3,3-dimethylbutyric acid (DMBut), confirming the oxidation of the primary alcohol to a carboxylic acid in vivo. nih.gov This provides strong evidence for a similar oxidative pathway for this compound.

Table 2: Comparative Features of Branched-Chain Alcohol Metabolism

| Compound | Structural Feature | Primary Metabolic Pathway | Key Outcome |

|---|---|---|---|

| Isobutyl alcohol | Methyl group at C2 | Oxidation to isovaleric acid, which enters fatty acid metabolism. inchem.org | Complete metabolism. |

| 2-Methylvaleric acid | Methyl group at α-carbon | β-oxidation of the longer chain. inchem.org | Cleavage to smaller, metabolizable fragments. |

| 2-Ethylbutyric acid | Ethyl group at α-carbon | Primarily ω- and (ω-1)-oxidation; some β-oxidation. inchem.org | Excretion of polar metabolites; formation of glucuronide conjugates at high levels. inchem.org |

| This compound (Predicted) | Gem-dimethyl group at C3 (β-position of acid) | Oxidation to 3,3-dimethylpentanoic acid; β-oxidation is blocked. | Elimination likely via glucuronide conjugation. |

Interactions with Biological Systems and Elucidation of Molecular Targets

Alcohols interact with biological systems through various mechanisms, primarily related to their physicochemical properties which allow them to interfere with cellular structures and signaling pathways. droracle.ainih.gov

Alcohols, including ethanol (B145695) and likely other small aliphatic alcohols, can exert significant effects at the cellular level. A primary mechanism is the disruption of the lipid bilayer of cell membranes. droracle.ai Due to their amphipathic nature, they can intercalate into membranes, altering fluidity and impairing the function of membrane-bound proteins such as receptors and ion channels. droracle.ai

Furthermore, alcohol metabolism can lead to cellular stress. The oxidation of alcohols produces acetaldehyde (B116499) and acetate, which can be toxic. nih.gov This process also generates an excess of NADH, altering the cellular redox state and interfering with other metabolic pathways like glycolysis and the tricarboxylic acid cycle. oup.com A major site of alcohol-induced damage is the mitochondria. nih.gov Alcohol can damage mitochondria, reducing their capacity for energy (ATP) production and increasing the generation of reactive oxygen species (ROS), which leads to oxidative stress. droracle.ainih.gov This oxidative stress can, in turn, damage cellular components including proteins, lipids, and DNA. droracle.ai Chronic alcohol exposure can also trigger changes in gene expression and intracellular signaling, leading to long-term cellular adaptations. nih.gov

Table 3: General Cellular Effects of Alcohols

| Cellular Component | Effect of Alcohol | Consequence |

|---|---|---|

| Cell Membrane | Disruption of lipid bilayer, increased fluidity. droracle.ai | Altered function of receptors and channels. droracle.ai |

| Mitochondria | Damage to structure, impaired oxidative phosphorylation. nih.govoup.com | Decreased ATP production, increased reactive oxygen species (ROS). droracle.ainih.gov |

| Metabolic Pathways | Increased NADH/NAD+ ratio, production of toxic metabolites (e.g., acetaldehyde). nih.govoup.com | Inhibition of glycolysis and TCA cycle, adduct formation with proteins and DNA. nih.govoup.com |

The primary enzyme-catalyzed reaction involving this compound in biological systems is expected to be its oxidation by alcohol dehydrogenase. inchem.org This class of enzymes is responsible for the initial step in the metabolism of a wide range of alcohols. While specific studies on this compound are scarce, research on other branched-chain alcohols confirms the central role of dehydrogenases. asm.org

Other enzymatic reactions are also possible. For example, extracellular peroxygenases from fungi have been shown to hydroxylate diverse alkanes, including branched structures like 2,4-dimethylpentane. nih.gov While these are not mammalian enzymes, they illustrate the potential for enzymatic modification of such sterically hindered molecules. In mammals, cytochrome P450 enzymes, particularly CYP2E1, are known to be induced by chronic alcohol intake and participate in alcohol oxidation, though this is typically a minor pathway compared to alcohol dehydrogenase. oup.com

Implications from Studies on Structural Analogues: Gut Microbiota Metabolism and Associated Pathways

The gut microbiota plays a crucial role in the metabolism of a vast array of compounds, including those structurally related to this compound. The gut microbiome can metabolize dietary components and host-produced substances, influencing host health. mdpi.commdpi.com

Branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine can be metabolized by gut microbes via the Ehrlich pathway to produce branched-chain alcohols, also known as fusel alcohols. researchgate.netnih.gov This pathway involves transamination of the amino acid to an α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction to an alcohol. researchgate.net This demonstrates a known microbial pathway for the synthesis of branched-chain alcohols in the gut.

Furthermore, the gut microbiota can influence the levels of BCAAs and short-chain fatty acids (SCFAs). wjgnet.combiocodexmicrobiotainstitute.com Alcohol consumption has been shown to alter the gut microbiome, leading to changes in the luminal concentrations of BCAAs and SCFAs. wjgnet.com Studies in animal models show that the gut microbiota has a significant capacity to produce BCAAs. wjgnet.comnih.gov

A relevant study on the structural analog 3,3-dimethyl-1-butanol (DMB) initially investigated it as an inhibitor of the gut microbial enzyme choline (B1196258) trimethylamine (B31210) (TMA) lyase, which converts choline to the pro-inflammatory precursor TMA. nih.gov Surprisingly, the study found that DMB's protective effects in a mouse model of arthritis were independent of TMA production and the gut microbiome. Instead, the host metabolized DMB to 3,3-dimethylbutyric acid (DMBut), and both compounds exerted direct immunomodulatory effects. nih.gov This finding underscores that while the gut microbiota is a logical target for such molecules, host metabolism and direct biological activity are also critical pathways of interaction that must be considered.

No Research Found on the Metabolic and Biological Interactions of this compound with TMA and TMAO Pathways

Following a comprehensive review of scientific literature and databases, no research or data was found concerning the metabolic pathways and biological interactions of the chemical compound This compound in relation to Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO) formation. The specified outline, focusing on the "Influence on Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO) Formation Pathways," could not be addressed as there is no available scientific information on this topic for the requested compound.

It is possible that the compound of interest may have been mistaken for a similarly named molecule, 3,3-dimethyl-1-butanol (DMB). This compound is a known structural analog of choline and has been the subject of research regarding its ability to inhibit the microbial production of TMA, and consequently lower plasma TMAO levels. wikipedia.orgmedchemexpress.comnih.goveurekalert.orgtctmd.com

Extensive research has been conducted on 3,3-dimethyl-1-butanol, demonstrating its role as a non-lethal inhibitor of the microbial enzyme choline TMA-lyase. nih.govtctmd.com This inhibition reduces the formation of TMA in the gut, which in turn decreases the amount of TMA absorbed into the bloodstream and subsequently oxidized to TMAO in the liver. nih.goveurekalert.org Studies in animal models have shown that DMB can attenuate diet-induced atherosclerosis and is being explored for its potential therapeutic applications in cardiovascular health. nih.goveurekalert.orgtctmd.com

Given the absence of information on this compound in the context of TMA and TMAO metabolism, it is recommended to verify the chemical name of the compound of interest. Should the intended subject of the article be 3,3-dimethyl-1-butanol, a substantial body of research is available to populate the requested outline.

Pharmacological Investigations and Therapeutic Potential of 3,3 Dimethylpentan 1 Ol and Its Analogues

Role as a Synthetic Precursor in Pharmaceutical Development

Branched-chain alcohols, including analogues of 3,3-dimethylpentan-1-ol, serve as versatile intermediates in the synthesis of a variety of chemical compounds, some of which have applications in the pharmaceutical industry. The structural features of these alcohols, such as the position and number of methyl groups, can influence the properties of the final products.

For instance, structural analogues like 2,2-dimethylpentan-1-ol (B1361373) are utilized as precursors in the production of plasticizers and surfactants. lookchem.com In the pharmaceutical industry, this analogue also serves as an intermediate in the synthesis of various medicinal compounds, highlighting its chemical reactivity and versatility. lookchem.com Another related compound, 3,3-dimethylpentan-2-amine (B13309814) hydrochloride, which shares the same carbon skeleton but with an amine group, is employed as an intermediate in organic synthesis, including for pharmaceutical applications. The chiral nature of such amines makes them valuable in the synthesis of stereospecific drugs.

The hydroxyl group of these alcohols can be a site for various chemical modifications, such as oxidation to aldehydes or ketones, or substitution reactions, allowing for the creation of a diverse range of molecules. This reactivity is fundamental to their role as building blocks in the development of new chemical entities with potential therapeutic value.

Table 1: Structural Analogues of this compound and Their Applications as Synthetic Precursors

| Compound Name | Molecular Formula | Application as a Synthetic Precursor |

| 2,2-Dimethylpentan-1-ol | C₇H₁₆O | Used in the synthesis of plasticizers, surfactants, and as an intermediate for various medicinal compounds. lookchem.com |

| 3,3-Dimethylpentan-2-amine hydrochloride | C₇H₁₈ClN | Intermediate in organic synthesis for pharmaceuticals and other industrial chemicals. |

| 2,3-Dimethyl-1-pentanol | C₇H₁₆O | Utilized as a solvent and an intermediate in the preparation of esters and ethers. |

Exploration of Potential Biological Activities from Structural Analogues

The structural characteristics of branched alcohols are a key determinant of their biological activity. The size, shape, and hydrophobicity conferred by the branched alkyl chain can significantly influence how these molecules interact with biological systems.

Investigation of Receptor Interactions and Signal Transduction Modulation